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Compound of Interest

Compound Name: Diisopropylamine

Cat. No.: B044863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the basicity and pKa of

diisopropylamine, a crucial secondary amine in organic synthesis. It details the underlying

chemical principles, quantitative data, experimental determination protocols, and the practical

implications of its unique structural and electronic properties.

Physicochemical Properties of Diisopropylamine
Diisopropylamine, systematically named N-(propan-2-yl)propan-2-amine, is a colorless liquid

characterized by a distinct ammonia-like odor.[1] Its physical and chemical properties are

fundamental to its application and handling in a laboratory setting.
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Property Value Reference(s)

Molecular Formula C₆H₁₅N [1]

Molar Mass 101.193 g·mol⁻¹ [1]

pKa of Conjugate Acid (BH⁺) 11.07 (in water) [1][2]

pKb 3.43 [1]

Boiling Point 83-85 °C [1]

Melting Point -61 °C [1]

Density 0.722 g/mL (at 25 °C) [1]

Solubility in Water Miscible [1]

Basicity and pKa: A Quantitative Perspective
The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is

quantified using the base dissociation constant (Kb) or, more commonly, the pKa of its

conjugate acid (BH⁺).[3]

The equilibrium reaction for diisopropylamine in water is as follows:

(CH₃)₂CH-NH-CH(CH₃)₂ + H₂O ⇌ (CH₃)₂CH-NH₂⁺-CH(CH₃)₂ + OH⁻

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the corresponding

conjugate acid, the diisopropylammonium ion.[3] A higher pKa value for the conjugate acid

signifies a stronger base, as it indicates that the acid is weaker and less likely to donate its

proton. With a pKa of approximately 11.07, diisopropylamine is classified as a moderately

strong base.[1][2]

The relationship between pKa and pKb at 25°C is given by the equation: pKa + pKb = 14.

Theoretical Basis of Diisopropylamine's Basicity
and Nucleophilicity
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The chemical behavior of diisopropylamine is a direct consequence of its molecular structure,

specifically the interplay between electronic and steric effects.

Inductive Effect
Alkyl groups, such as the two isopropyl groups in diisopropylamine, are electron-donating.[4]

[5] They exhibit a positive inductive effect (+I), pushing electron density towards the central

nitrogen atom. This increased electron density on the nitrogen makes its lone pair more

available and more attractive to protons, thereby increasing the amine's basicity compared to

ammonia (pKa of conjugate acid ≈ 9.3).[4]

Steric Hindrance
The two bulky isopropyl groups create significant steric congestion around the nitrogen atom's

lone pair.[6] While this steric hindrance does not prevent the small proton from accessing the

lone pair (allowing it to function as a strong base), it effectively blocks larger electrophiles from

approaching.[6][7] This steric shielding is the reason diisopropylamine is classified as a non-

nucleophilic base.[6] This property is highly valuable in organic synthesis, where it can

deprotonate a substrate without causing unwanted nucleophilic side reactions, such as

substitution or addition.[6]

The logical relationship between diisopropylamine's structure and its function is illustrated

below.
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Logical Relationship: Structure to Function of Diisopropylamine

Molecular Structure

Chemical Properties

Chemical Function

Diisopropylamine
((CH₃)₂CH)₂NH

Two Isopropyl Groups Nitrogen Lone Pair

Positive Inductive Effect (+I) Steric Hindrance

High Basicity
(pKa ≈ 11.07)

Increases electron
density on N

Low Nucleophilicity
(Poor Nucleophile)

Shields N lone pair
from electrophiles
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Experimental Workflow for pKa Determination by Potentiometric Titration

Preparation

Titration

Data Analysis

Calibrate pH Meter
(Buffers pH 4, 7, 10)

Prepare Analyte:
Dissolve Diisopropylamine in H₂O

Prepare Titrant:
Standardize 0.1 M HCl

Record Initial pH

Add HCl Titrant
Incrementally

Record Volume (V) and pH
after each addition

Repeat until pH
stabilizes post-inflection

Plot pH vs. Volume of HCl

Determine Equivalence Point
(V_eq)

Calculate Half-Equivalence Point
(V_eq / 2)

Find pH at V_eq / 2

Result:
pH = pKa
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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